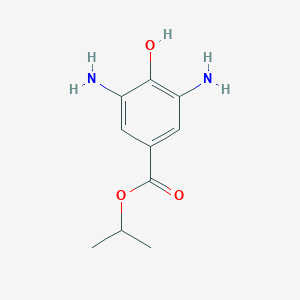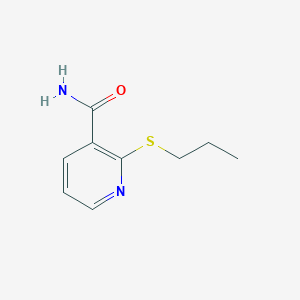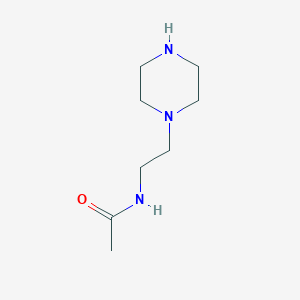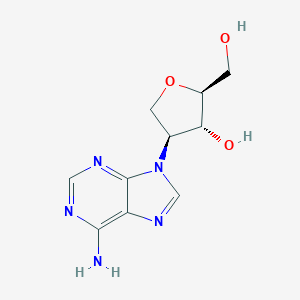
(2S,3R,4S)-4-(6-Aminopurin-9-YL)-2-(hydroxymethyl)oxolan-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R,4S)-4-(6-Aminopurin-9-YL)-2-(hydroxymethyl)oxolan-3-OL, also known as acyclovir, is an antiviral drug that is commonly used to treat herpes simplex virus infections, varicella-zoster virus infections, and Epstein-Barr virus infections.
Mecanismo De Acción
Acyclovir works by inhibiting viral DNA synthesis. It is selectively phosphorylated by viral thymidine kinase and is subsequently incorporated into the viral DNA, leading to chain termination and inhibition of viral DNA synthesis.
Efectos Bioquímicos Y Fisiológicos
Acyclovir has been shown to have minimal toxicity and is generally well-tolerated. It is rapidly absorbed and distributed throughout the body, with peak plasma concentrations reached within 1-2 hours of oral administration. Acyclovir is primarily excreted unchanged in the urine and has a half-life of approximately 2-3 hours.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Acyclovir has several advantages for use in lab experiments, including its high specificity for viral thymidine kinase, its low toxicity, and its ease of synthesis. However, it also has limitations, such as its limited spectrum of activity and the potential for the development of drug-resistant viral strains.
Direcciones Futuras
Future research on (2S,3R,4S)-4-(6-Aminopurin-9-YL)-2-(hydroxymethyl)oxolan-3-OL could focus on the development of new and more effective antiviral drugs based on the (2S,3R,4S)-4-(6-Aminopurin-9-YL)-2-(hydroxymethyl)oxolan-3-OL structure. Additionally, further studies could investigate the use of (2S,3R,4S)-4-(6-Aminopurin-9-YL)-2-(hydroxymethyl)oxolan-3-OL in combination with other antiviral drugs to enhance its efficacy and reduce the development of drug-resistant viral strains. Finally, research could explore the potential use of (2S,3R,4S)-4-(6-Aminopurin-9-YL)-2-(hydroxymethyl)oxolan-3-OL in the treatment of other viral infections, such as HIV.
Métodos De Síntesis
Acyclovir is synthesized through a multi-step process that involves the conversion of guanine to the (2S,3R,4S)-4-(6-Aminopurin-9-YL)-2-(hydroxymethyl)oxolan-3-OL precursor, 6-chloropurine. The 6-chloropurine is then reacted with acetaldehyde to form the (2S,3R,4S)-4-(6-Aminopurin-9-YL)-2-(hydroxymethyl)oxolan-3-OL intermediate, which is subsequently reacted with hydroxymethyl oxirane to form (2S,3R,4S)-4-(6-Aminopurin-9-YL)-2-(hydroxymethyl)oxolan-3-OL.
Aplicaciones Científicas De Investigación
Acyclovir has been extensively studied for its antiviral properties and has been used in numerous scientific research applications. It has been shown to be effective against herpes simplex virus, varicella-zoster virus, Epstein-Barr virus, and cytomegalovirus. Acyclovir has also been studied for its potential use in the treatment of other viral infections, such as HIV.
Propiedades
Número CAS |
174955-57-8 |
|---|---|
Nombre del producto |
(2S,3R,4S)-4-(6-Aminopurin-9-YL)-2-(hydroxymethyl)oxolan-3-OL |
Fórmula molecular |
C10H13N5O3 |
Peso molecular |
251.24 g/mol |
Nombre IUPAC |
(2S,3R,4S)-4-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H13N5O3/c11-9-7-10(13-3-12-9)15(4-14-7)5-2-18-6(1-16)8(5)17/h3-6,8,16-17H,1-2H2,(H2,11,12,13)/t5-,6-,8+/m0/s1 |
Clave InChI |
XLAFLMYNXDUGLH-VMHSAVOQSA-N |
SMILES isomérico |
C1[C@@H]([C@H]([C@@H](O1)CO)O)N2C=NC3=C(N=CN=C32)N |
SMILES |
C1C(C(C(O1)CO)O)N2C=NC3=C(N=CN=C32)N |
SMILES canónico |
C1C(C(C(O1)CO)O)N2C=NC3=C(N=CN=C32)N |
Sinónimos |
2-(6-AMINO-9H-PURIN-9-YL)-1,4-ANHYDRO-2-DEOXY-L-ARABINITOL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



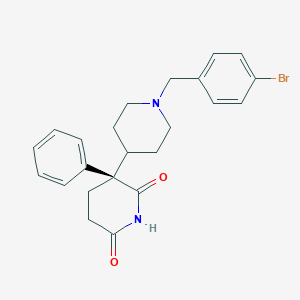
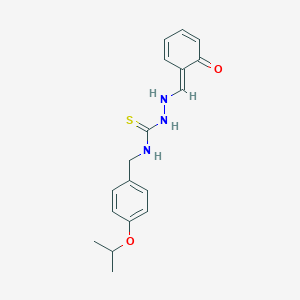
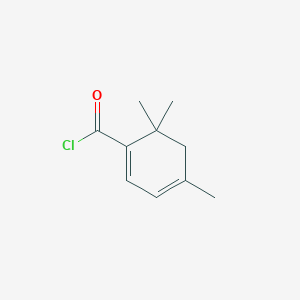
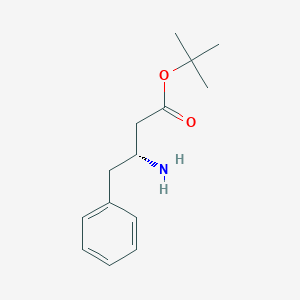
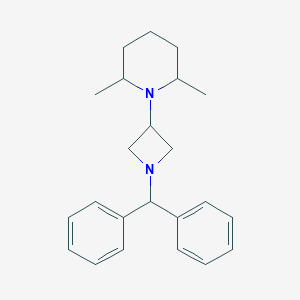
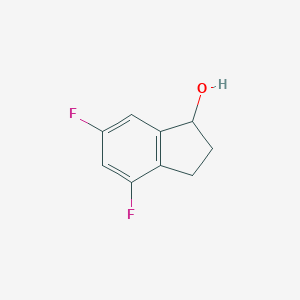
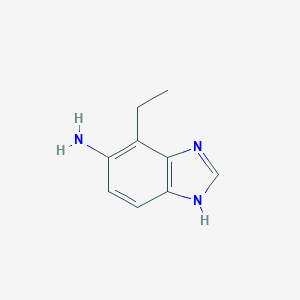
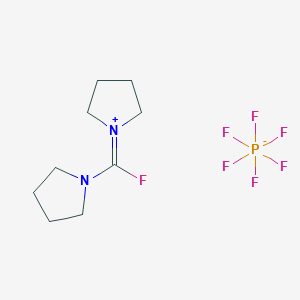
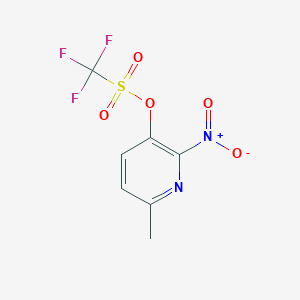
![1-[(2S,3R)-3-Pentyloxiran-2-yl]ethanone](/img/structure/B71373.png)
![N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide](/img/structure/B71376.png)
